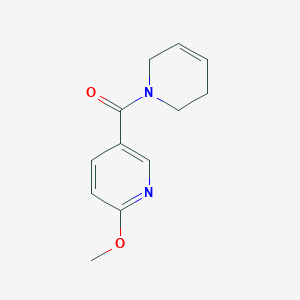
3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone, also known as J147, is a synthetic compound that has shown promising results in various scientific research studies. It has gained significant attention in the scientific community due to its potential use in treating neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone's mechanism of action is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. It has been found to increase the expression of genes involved in mitochondrial function, synaptic plasticity, and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the production of ATP, reduce oxidative stress, and improve mitochondrial function. Additionally, this compound has been shown to increase the levels of neurotrophic factors and enhance synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone in lab experiments is its ability to cross the blood-brain barrier, allowing it to directly target the brain. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone. One area of focus is the development of this compound analogs that may have improved efficacy or pharmacokinetic properties. Additionally, further studies are needed to fully understand this compound's mechanism of action and to determine its potential use in treating other neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone involves the condensation of two compounds, curcumin and cyclohexyl bisphenol A. The reaction takes place in the presence of a base and a solvent, resulting in the formation of this compound. This synthesis method has been found to be efficient and cost-effective.
Aplicaciones Científicas De Investigación
3,6-Dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone has been extensively studied for its potential use in treating Alzheimer's disease. It has been found to improve cognitive function and reduce amyloid-beta levels in animal models of the disease. Additionally, this compound has been shown to have neuroprotective effects and enhance synaptic plasticity.
Propiedades
IUPAC Name |
3,6-dihydro-2H-pyridin-1-yl-(6-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-6-5-10(9-13-11)12(15)14-7-3-2-4-8-14/h2-3,5-6,9H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINKFSMGRYJWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

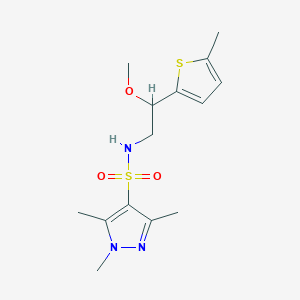
![3,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2609714.png)

![2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2609717.png)
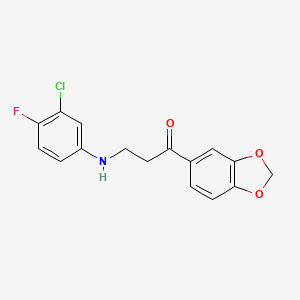
![ethyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609720.png)
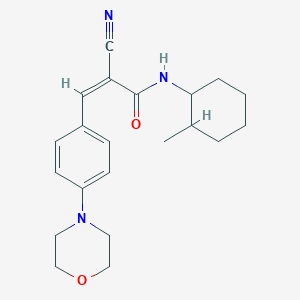
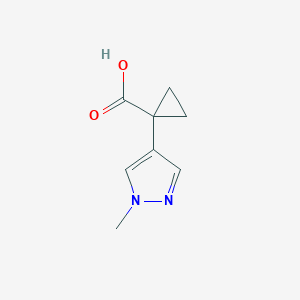
![2-[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2609725.png)
![N-(2,5-dimethylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2609726.png)
![(2Z)-N-(4-chlorophenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]-2-[[4-(trifluoromethyl)phenyl]hydrazinylidene]acetamide](/img/structure/B2609727.png)
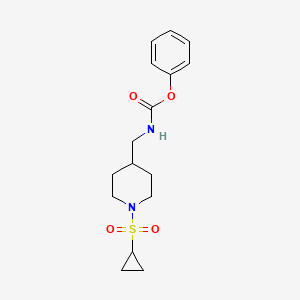
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2609729.png)
![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2609730.png)